Cas no 752135-37-8 (6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride)

6-クロロ-3-メチル-1-ベンゾチオフェン-2-スルホニルクロリドは、有機合成における重要な中間体です。特に、医薬品や農薬の製造において、スルホンアミド基導入の前駆体として高い有用性を示します。この化合物は反応性が高く、求核置換反応や縮合反応に適した特性を有しています。また、ベンゾチオフェン骨格とスルホニルクロリド基の組み合わせにより、多様な誘導体合成が可能です。純度が高く安定性に優れており、精密合成において再現性の良い結果が得られる点が特徴です。実験室規模から工業的生産まで幅広く利用されています。

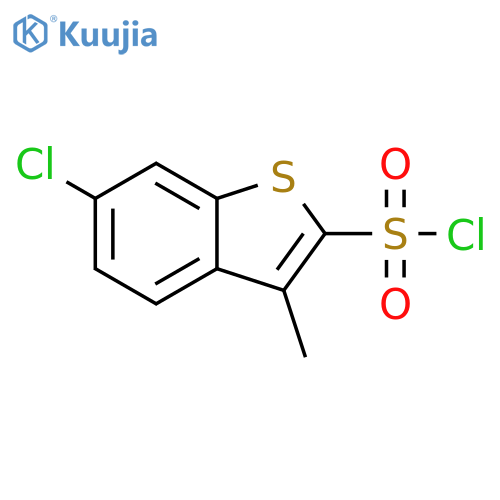

752135-37-8 structure

商品名:6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

- Benzo[b]thiophene-2-sulfonyl chloride, 6-chloro-3-methyl-

-

- インチ: 1S/C9H6Cl2O2S2/c1-5-7-3-2-6(10)4-8(7)14-9(5)15(11,12)13/h2-4H,1H3

- InChIKey: DYRASNHESMAQAI-UHFFFAOYSA-N

- ほほえんだ: C12=CC(Cl)=CC=C1C(C)=C(S(Cl)(=O)=O)S2

計算された属性

- せいみつぶんしりょう: 279.9186272g/mol

- どういたいしつりょう: 279.9186272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300922-250mg |

6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

752135-37-8 | 95% | 250mg |

¥20595.00 | 2024-07-28 | |

| TRC | C387115-5mg |

6-Chloro-3-Methyl-1-Benzothiophene-2-Sulfonyl Chloride |

752135-37-8 | 5mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-102934-0.5g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

752135-37-8 | 95% | 0.5g |

$1203.0 | 2023-10-28 | |

| Enamine | EN300-102934-5.0g |

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

752135-37-8 | 95% | 5g |

$4475.0 | 2023-05-26 | |

| Chemenu | CM481220-100mg |

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

752135-37-8 | 95%+ | 100mg |

$*** | 2023-03-31 | |

| Aaron | AR019ZIX-500mg |

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

752135-37-8 | 95% | 500mg |

$1680.00 | 2025-02-08 | |

| 1PlusChem | 1P019ZAL-250mg |

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

752135-37-8 | 95% | 250mg |

$1005.00 | 2024-04-21 | |

| 1PlusChem | 1P019ZAL-50mg |

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

752135-37-8 | 95% | 50mg |

$506.00 | 2024-04-21 | |

| A2B Chem LLC | AV44461-100mg |

6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

752135-37-8 | 95% | 100mg |

$599.00 | 2024-04-19 | |

| A2B Chem LLC | AV44461-50mg |

6-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

752135-37-8 | 95% | 50mg |

$413.00 | 2024-04-19 |

6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride 関連文献

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

752135-37-8 (6-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬